molecular formula C16H17N3O B2880008 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1255785-88-6

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B2880008
M. Wt: 267.332
InChI Key: HZUXLPZIERETEM-UHFFFAOYSA-N
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Description

“3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrrolo[3,2-d]pyrimidines . Pyrrolo[3,2-d]pyrimidines are known to be a new class of Purine Nucleoside Phosphorylase (PNP) inhibitors .

Scientific Research Applications

Synthesis of Pyrido[2,3-d]pyrimidines

Field

Chemistry of Heterocyclic Compounds

Application Summary

Pyrido[2,3-d]pyrimidines are synthesized from 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .

Method of Application

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Results or Outcomes

The methods developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been successful .

Anticancer Applications of Pyrrolo[2,3-d]pyrimidine Derivatives

Field

Cancer Research

Application Summary

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines . These compounds have shown promising cytotoxic effects .

Method of Application

The compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 using MTT assay .

Results or Outcomes

Compounds 14a, 16b and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Biological Potential of Indole Derivatives

Field

Pharmacology

Application Summary

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

These compounds are synthesized and tested in vitro for their biological activities .

Results or Outcomes

The results have shown that indole derivatives exhibit a wide range of biological activities, making them of interest to researchers .

Use of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Field

Polymer Chemistry

Application Summary

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is widely used in commodity plastics, particularly in polyethylenes and polypropylene .

Method of Application

This compound is added to the plastic during the manufacturing process to improve its properties .

Results or Outcomes

The addition of this compound improves the properties of the plastic, making it more suitable for various applications .

Synthesis of Heterocyclic Compounds Using Hydrazonoyl Halides

Field

Organic Chemistry

Application Summary

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Method of Application

The synthesis involves the use of hydrazonoyl halides in condensation reactions or as precursors of nitrilimines .

Results or Outcomes

The use of hydrazonoyl halides has expanded the range of heterocyclic compounds that can be synthesized .

Future Directions

Pyrrolo[3,2-d]pyrimidines, including “3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one”, are part of ongoing research efforts to develop a PNP inhibitor for autoimmune diseases . This suggests that future research may focus on further understanding their mechanism of action, optimizing their synthesis, and assessing their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

3-butyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-9-19-11-18-14-13(10-17-15(14)16(19)20)12-7-5-4-6-8-12/h4-8,10-11,17H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUXLPZIERETEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)NC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

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